

Solubility of Fmoc-Ser(HPO3Bzl)-OH in different solvents

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Compound of Interest		
Compound Name:	Fmoc-Ser(HPO3Bzl)-OH	
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An In-Depth Technical Guide to the Solubility of Fmoc-Ser(HPO3Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-O-(benzyl-hydroxy-phosphinyl)-L-serine (**Fmoc-Ser(HPO3Bzl)-OH**), a critical building block in the synthesis of phosphopeptides. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in Solid-Phase Peptide Synthesis (SPPS), which is instrumental in studying protein phosphorylation and cellular signaling pathways.[1][2]

Physicochemical Properties

Fmoc-Ser(HPO3BzI)-OH is a white to off-white solid powder.[3] Key identifiers for this compound are:

Molecular Formula: C25H24NO8P[3]

Molecular Weight: 497.43 g/mol [3]

CAS Number: 158171-14-3[3]

Quantitative Solubility Data



The solubility of **Fmoc-Ser(HPO3Bzl)-OH** has been determined in several common laboratory solvents. The data is summarized in the table below. It is important to note that factors such as temperature, the hygroscopic nature of the solvent (especially DMSO), and sonication can significantly influence these values.[3][4]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL	201.03 mM	Requires ultrasonic treatment. Use of newly opened, non- hygroscopic DMSO is recommended.[3][4]
Dimethylformamide (DMF)	50 mg/mL	~100.5 mM	Described as "clearly soluble" at a concentration of 0.1g in 2mL.[5]
Ethanol (EtOH)	≥33.85 mg/mL	≥68.05 mM	
Water	Insoluble	-	_

Experimental Protocols

Accurate determination of solubility is crucial for preparing stock solutions and for optimizing reaction conditions in peptide synthesis. Below is a generalized protocol for determining the solubility of protected amino acids like **Fmoc-Ser(HPO3Bzl)-OH**.

Protocol: Gravimetric Solubility Determination

This method involves the incremental addition of a solvent to a known mass of the compound until complete dissolution is observed.

Materials:

Fmoc-Ser(HPO3Bzl)-OH

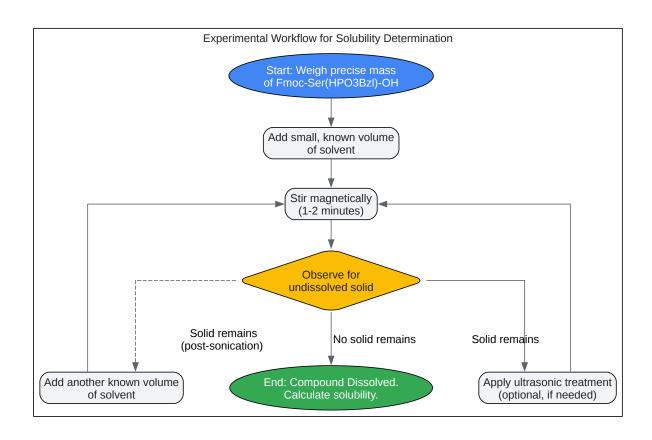


- Analytical balance
- Small, clear glass vial (e.g., 2 mL)
- Magnetic stirrer and stir bar
- Micropipettes
- Solvents to be tested (e.g., DMSO, DMF, EtOH)
- Ultrasonic bath

Procedure:

- Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of Fmoc-Ser(HPO3Bzl)-OH into a tared glass vial.
- Initial Solvent Addition: Add a precise, small volume of the chosen solvent (e.g., $50~\mu L$) to the vial.
- Dissolution Attempt: Stir the suspension magnetically for one to two minutes at room temperature.[6] Observe the solution against a dark background to check for any remaining solid particles.
- Sonication (if necessary): If the compound is not fully dissolved, place the vial in an
 ultrasonic bath for 10-15 second intervals.[7] Allow the sample to return to room temperature
 between sonications to avoid heating.
- Incremental Solvent Addition: If solid material persists, continue to add small, precise volumes of the solvent (e.g., 10-20 μL increments). After each addition, repeat step 3 (and 4, if applicable).
- Endpoint Determination: The point at which the solution becomes completely clear and free of particles is the endpoint. Record the total volume of solvent added.
- Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)





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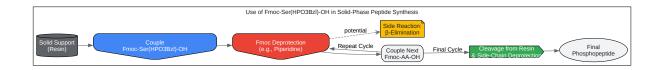
Caption: A flowchart of the experimental protocol for determining solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)



Fmoc-Ser(HPO3Bzl)-OH is a key reagent for introducing phosphoserine into synthetic peptides. This process is fundamental to creating tools for studying kinase-driven signaling cascades and other phosphorylation-dependent biological events. The monobenzyl protection of the phosphate group is a strategic choice, as fully protected phosphate triesters are prone to degradation during the synthesis cycle.

A significant challenge when using this building block is the potential for a side reaction, namely β-elimination, which can occur under the basic conditions (e.g., piperidine) used for Fmocgroup removal.[8][9] This side reaction is particularly problematic when the phosphoserine residue is at the N-terminus of the growing peptide chain.[8] To mitigate this, alternative, milder deprotection reagents such as 50% cyclohexylamine in DCM may be employed for this specific step.[8]



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Caption: A workflow for SPPS using the protected phosphoserine amino acid.

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